

# Spectroscopic Data of 5-Amino-3-methyl-isothiazole-4-carbonitrile: A Technical Overview

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## Compound of Interest

Compound Name: 5-Amino-3-methyl-isothiazole-4-carbonitrile

Cat. No.: B1270446

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This technical guide addresses the available spectroscopic data for the heterocyclic compound **5-Amino-3-methyl-isothiazole-4-carbonitrile** (CAS No. 41808-35-9). Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, and MS) for this specific compound is not publicly available at this time.

While commercial suppliers assert that the compound's structure is confirmed by NMR and IR spectroscopy, the raw data and specific acquisition parameters have not been published in accessible literature. Key publications that describe the synthesis of this compound, which would be the most likely sources for this data, are not available in open-access formats. These include:

- Goerdeler, J., & Pohland, H. W. (1963). *Chemische Berichte*, 96(2), 526-533.
- Anderson, R. C., & Hsiao, Y. Y. (1975). *Journal of Heterocyclic Chemistry*, 12(5), 883-887.

This guide, therefore, provides a summary of the known physical and chemical properties of **5-Amino-3-methyl-isothiazole-4-carbonitrile**, alongside generalized experimental protocols for the spectroscopic techniques requested. Additionally, a logical workflow for the synthesis and characterization of this compound is presented in a visual format.

## Physicochemical Properties

A summary of the basic physicochemical properties of **5-Amino-3-methyl-isothiazole-4-carbonitrile** is presented in Table 1. This information has been aggregated from various chemical supplier databases.

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>5</sub> N <sub>3</sub> S	[1][2]
Molecular Weight	139.18 g/mol	[1][2]
CAS Number	41808-35-9	[1][2]
Appearance	Off-White to Light Yellow Solid	[3]
Melting Point	202 °C	[1][3]
Boiling Point (Predicted)	198.6 ± 40.0 °C at 760 mmHg	[1]
Density (Predicted)	1.4 ± 0.1 g/cm <sup>3</sup>	[1]

## General Experimental Protocols

The following sections outline generalized experimental protocols for acquiring NMR, IR, and MS data for a solid organic compound such as **5-Amino-3-methyl-isothiazole-4-carbonitrile**. These are intended as a guide and would require optimization for this specific analyte.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy would be crucial for elucidating the chemical structure of the molecule.

- **Sample Preparation:** A sample of approximately 5-10 mg of **5-Amino-3-methyl-isothiazole-4-carbonitrile** would be dissolved in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with key analyte resonances.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used for data acquisition.

- **$^1\text{H}$  NMR Acquisition:** A standard proton experiment would be performed. Typical parameters include a  $30^\circ$  pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans would be acquired to achieve an adequate signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled carbon experiment (e.g., using a broadband decoupling sequence) would be conducted. Due to the lower natural abundance and gyromagnetic ratio of  $^{13}\text{C}$ , a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) would be necessary.
- **Data Processing:** The resulting Free Induction Decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule.

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and straightforward method. A small amount of the powdered sample is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- **Instrumentation:** A benchtop FT-IR spectrometer would be used.
- **Data Acquisition:** A background spectrum of the empty ATR crystal or a blank KBr pellet is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$  over a spectral range of 4000 to  $400\text{ cm}^{-1}$ .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

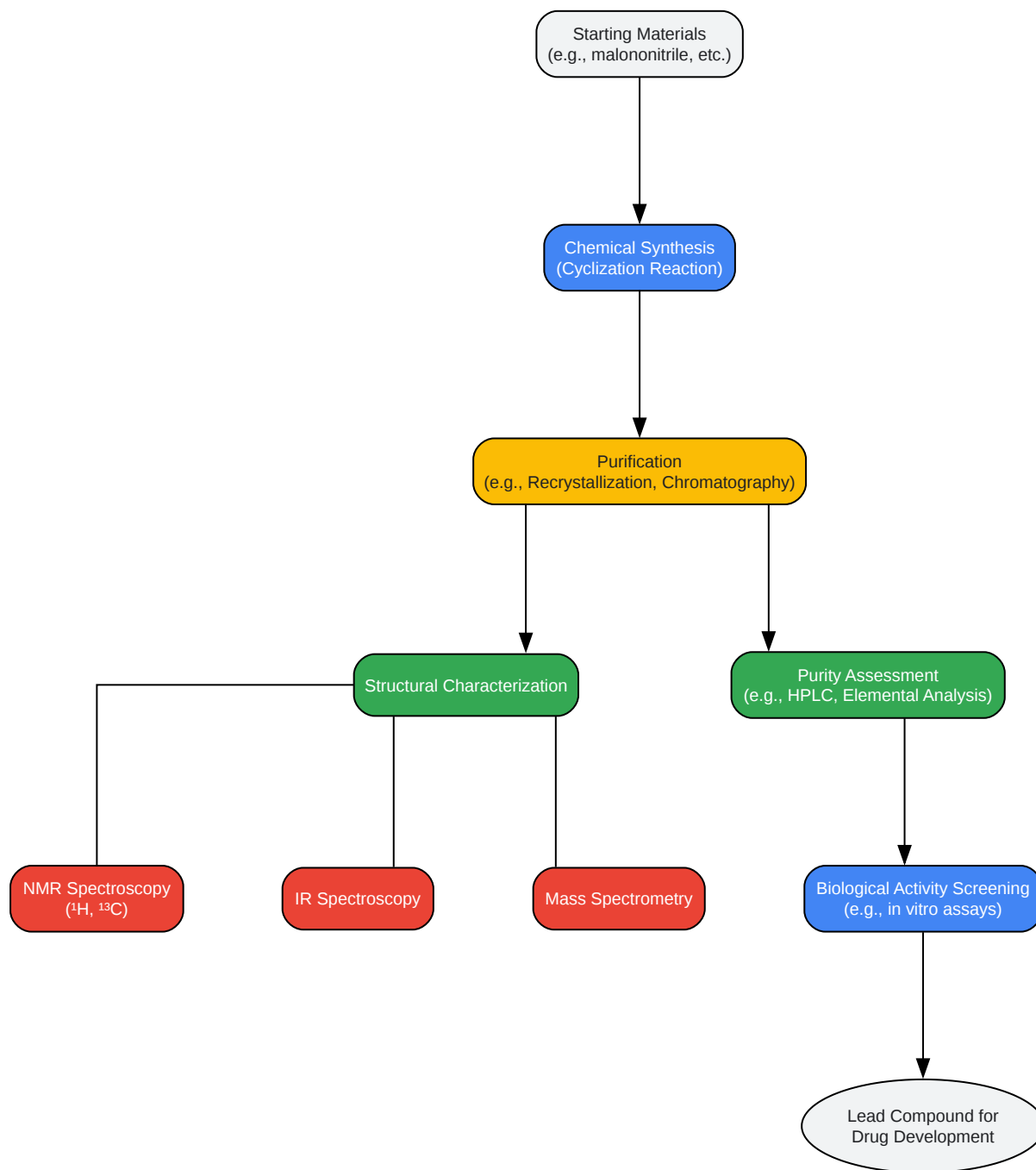
## Mass Spectrometry (MS)

Mass Spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

- **Sample Introduction:** For a solid sample, direct insertion or direct infusion techniques would be suitable. The sample can be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.
- **Ionization:** Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. EI is a "hard" ionization technique that often leads to extensive fragmentation, providing structural information. ESI is a "soft" ionization technique that typically produces the protonated molecular ion ( $[M+H]^+$ ), confirming the molecular weight.
- **Mass Analysis:** A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio ( $m/z$ ).
- **Data Acquisition:** The mass spectrum is recorded over a relevant  $m/z$  range (e.g., 50-500 amu). For fragmentation analysis, tandem mass spectrometry (MS/MS) experiments can be performed.
- **Data Processing:** The acquired data is processed to generate a mass spectrum, which is a plot of ion intensity versus  $m/z$ .

## Synthesis and Characterization Workflow

While specific biological pathways involving **5-Amino-3-methyl-isothiazole-4-carbonitrile** are not documented in the available literature, a general workflow for its synthesis and subsequent characterization can be visualized. This logical flow is essential in a research and development setting.



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Caption: Logical workflow for the synthesis, purification, and characterization of **5-Amino-3-methyl-isothiazole-4-carbonitrile**.

In conclusion, while a comprehensive spectroscopic dataset for **5-Amino-3-methyl-isothiazole-4-carbonitrile** is not currently in the public domain, this guide provides the foundational information available and outlines the standard methodologies for its full characterization. Access to the cited primary literature is likely necessary to obtain the specific experimental data required for in-depth analysis.

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